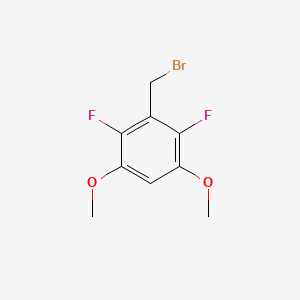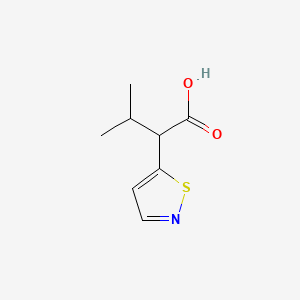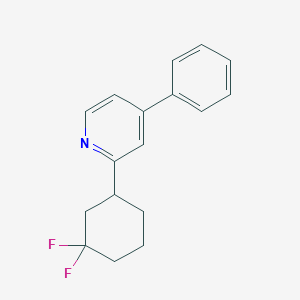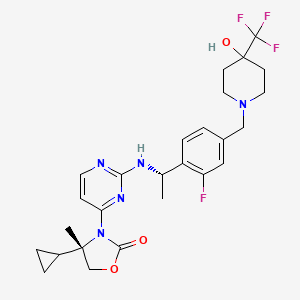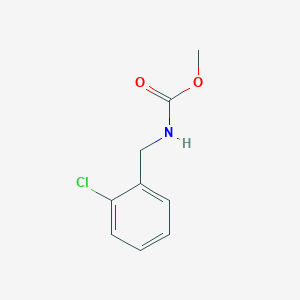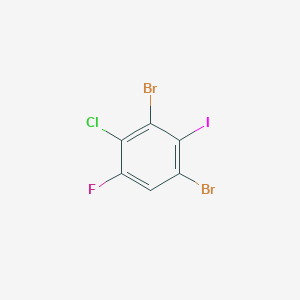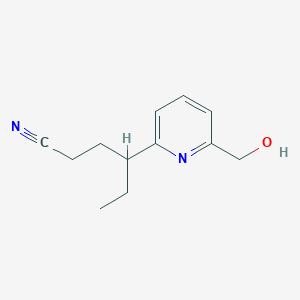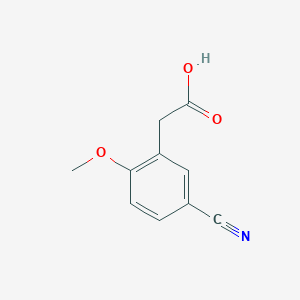
(R)-2-Ethyl-2-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Ethyl-2-methylpentanoic acid is an organic compound with the molecular formula C8H16O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the family of fatty acids, which are important in various biological processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-2-Ethyl-2-methylpentanoic acid can be synthesized through several methods. One common approach involves the alkylation of a suitable precursor, such as 2-methylpentanoic acid, using ethyl halides under basic conditions. The reaction typically requires a strong base like sodium hydride or potassium tert-butoxide to deprotonate the carboxylic acid, followed by the addition of the ethyl halide to form the desired product.
Industrial Production Methods
In industrial settings, the production of ®-2-Ethyl-2-methylpentanoic acid may involve more efficient catalytic processes. For example, the use of transition metal catalysts can facilitate the alkylation reaction, improving yield and selectivity. Additionally, biocatalytic methods using enzymes that can selectively produce the ®-enantiomer are also explored for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-2-Ethyl-2-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield primary alcohols.
Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces primary alcohols.
Substitution: Produces halogenated derivatives.
Scientific Research Applications
®-2-Ethyl-2-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Ethyl-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, influencing metabolic processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methylpentanoic acid: Lacks the ethyl group, making it less complex.
2-Ethylhexanoic acid: Has a longer carbon chain, affecting its physical and chemical properties.
Isovaleric acid: Similar structure but with different branching, leading to different reactivity.
Uniqueness
®-2-Ethyl-2-methylpentanoic acid is unique due to its specific chiral center and branching, which confer distinct physical, chemical, and biological properties. Its specific structure allows for selective interactions in various applications, making it valuable in research and industry.
Properties
CAS No. |
72335-48-9 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(2R)-2-ethyl-2-methylpentanoic acid |
InChI |
InChI=1S/C8H16O2/c1-4-6-8(3,5-2)7(9)10/h4-6H2,1-3H3,(H,9,10)/t8-/m1/s1 |
InChI Key |
WUWPVNVBYOKSSZ-MRVPVSSYSA-N |
Isomeric SMILES |
CCC[C@@](C)(CC)C(=O)O |
Canonical SMILES |
CCCC(C)(CC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,2(1)R)-8-ethenyl-2(1),2(2)-bis(methoxycarbonyl)-17-(3-methoxy-3-oxopropyl)-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-13-propanoic acid](/img/structure/B13090894.png)
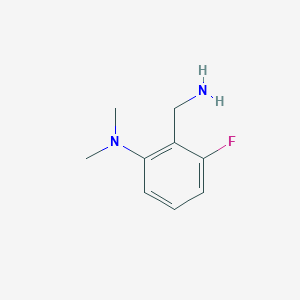
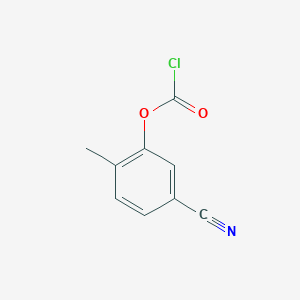
![tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B13090919.png)
![4-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13090923.png)
